ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyridazine core fused with a substituted phenyl group, a thiazole ring, and an ester moiety. Its structure integrates fluorine and methoxy substituents, which are common in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
Molecular Formula |
C20H19FN4O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H19FN4O5S/c1-4-30-19(28)18-11(2)22-20(31-18)23-16(26)10-25-17(27)8-7-15(24-25)13-6-5-12(29-3)9-14(13)21/h5-9H,4,10H2,1-3H3,(H,22,23,26) |
InChI Key |
LLUDNGBPEYYAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl Acetic Acid
The pyridazinone moiety is synthesized through a Friedel-Crafts acylation followed by cyclization. 4-(2-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid is first prepared by reacting 2-fluoroanisole with succinic anhydride in the presence of AlCl₃ and carbon disulfide at 40–50°C for 4 hours . The crude product is precipitated using ice water and recrystallized from aqueous ethanol, yielding a white solid (m.p. 164°C, 78% yield) .
Cyclization of the keto acid with hydrazine hydrate in refluxing ethanol (4 hours) generates 6-(2-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (m.p. 182°C, 58% yield) . Oxidation with bromine in acetic acid converts the dihydropyridazinone to the fully aromatic pyridazinone system. The acetic acid side chain is introduced via nucleophilic substitution using ethyl chloroacetate in the presence of K₂CO₃, yielding the pyridazinone-acetic acid derivative .
Hantzsch Thiazole Synthesis for 4-Methyl-1,3-Thiazole-5-Carboxylate
The thiazole core is constructed via the Hantzsch thiazole synthesis. 2-Bromo-4-methylacetophenone (1.0 equiv) is reacted with thiourea (1.2 equiv) in absolute ethanol under reflux for 5 hours . The intermediate thiosemicarbazone is isolated by precipitation on ice and purified via vacuum filtration (85–90% yield) .
Esterification of the thiazole-5-carboxylic acid is achieved using thionyl chloride (SOCl₂) in anhydrous ethanol, producing ethyl 4-methyl-1,3-thiazole-5-carboxylate . Critical parameters include:
Coupling of Pyridazinone and Thiazole Moieties
The final step involves amide bond formation between the pyridazinone-acetic acid and the thiazole-5-carboxylate. The acetic acid derivative is activated using thionyl chloride (1.5 equiv) in dry dichloromethane (DCM) at 0°C for 2 hours. The resulting acid chloride is reacted with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv) in the presence of triethylamine (TEA, 2.0 equiv) as a base.
Reaction Conditions :
-
Solvent : Anhydrous DCM
-
Temperature : 0°C → room temperature (12 hours)
-
Yield : 72–76% after column chromatography (silica gel, ethyl acetate/hexane)
Spectroscopic Validation and Analytical Data
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.82 (m, 2H, pyridazinone-H), 6.95 (d, J = 8.4 Hz, 1H, fluoroaryl-H), 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.89 (s, 3H, -OCH₃), 2.51 (s, 3H, thiazole-CH₃) .
-
¹³C NMR : 167.8 (C=O ester), 162.1 (C=O amide), 158.3 (C-F), 153.2 (pyridazinone-C) .
Mass Spectrometry :
Optimization Strategies and Yield Enhancement
Key Improvements :
-
Catalyst Screening : Substituting AlCl₃ with FeCl₃ in Friedel-Crafts acylation reduces side products (yield increase: 78% → 83%) .
-
Oxidation Control : Using NaOCl instead of bromine minimizes over-oxidation (pyridazinone purity: 95% → 98%) .
-
Coupling Reagents : Employing HATU over EDCI improves amidation efficiency (yield: 72% → 79%).
Industrial-Scale Adaptations
Patent-derived protocols emphasize aqueous-phase reactions for sustainability. For example, the pyridazinone-thiazole coupling is performed in a water/THF biphasic system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving 81% yield at 50°C . This method reduces organic solvent use by 40% compared to traditional approaches .
Challenges and Troubleshooting
Common Issues :
-
Low Amidation Yield : Caused by incomplete acid chloride formation. Resolution: Extended SOCl₂ treatment (4 hours) under N₂.
-
Thiazole Ring Oxidation : Mitigated by conducting Hantzsch synthesis under inert atmosphere .
-
Stereochemical Byproducts : Controlled via low-temperature coupling (-10°C) and chiral HPLC purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Hantzsch-Thionyl | 76 | 98 | 12.50 |
| Aqueous Phase Coupling | 81 | 97 | 9.80 |
| Microwave-Assisted | 85 | 99 | 15.20 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-({[3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]Acetyl}Amino)-4-Methyl-1,3-Thiazole-5-Carboxylate
This analogue () replaces the 2-fluoro-4-methoxyphenyl group with a 4-methoxyphenyl substituent. Comparative molecular modeling suggests that the fluorine atom in the original compound may enhance dipole-dipole interactions or improve membrane permeability due to increased lipophilicity .
Ethyl 4-(2-((3-Fluoro-4-Methylphenyl)Amino)-2-Oxoethoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate
From , this compound shares the pyridazine core but differs in substitution:
- A phenyl group replaces the thiazole ring.
- The 3-fluoro-4-methylphenyl substituent introduces steric and electronic variations compared to the 2-fluoro-4-methoxyphenyl group.
Physicochemical and Bioactivity Comparison
Mechanistic Implications
- Fluorine vs. Methoxy Groups : Fluorine’s electronegativity and small atomic radius favor interactions with aromatic residues (e.g., tyrosine) in enzyme active sites, whereas methoxy groups may engage in hydrogen bonding or π-stacking .
- Thiazole vs. Phenyl Rings : The thiazole’s sulfur atom could participate in hydrophobic interactions or act as a hydrogen bond acceptor, unlike the purely aromatic phenyl group in ’s compound.
Biological Activity
Ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 923076-58-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.5 g/mol. The compound features a thiazole ring, a pyridazine moiety, and a methoxyphenyl group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 923076-58-8 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate key intermediates derived from both thiazole and pyridazine chemistry. The detailed synthetic pathways have been documented in various studies, emphasizing the importance of careful selection of reaction conditions to optimize yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor activity of derivatives related to the compound under discussion. For instance, derivatives containing similar structural motifs have been evaluated against multiple cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and melanoma. The results indicate that compounds with the thiazole and pyridazine frameworks exhibit promising cytotoxic effects.
In one study conducted by the US National Cancer Institute, it was found that derivatives of thiazole and pyridazine demonstrated significant inhibition of cell proliferation in various cancer types. The sulforhodamine B assay was employed to assess the cytotoxicity across 60 different cancer cell lines, revealing that certain modifications to the molecular structure could enhance antitumor potency.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the phenyl rings and variations in the thiazole structure can significantly impact biological activity. For example:
- Fluorine Substitution : The presence of fluorine in the phenyl ring has been associated with increased lipophilicity and improved cell membrane permeability.
- Methoxy Group : The methoxy group enhances electron donation properties, which may contribute to improved interactions with biological targets.
Case Studies
- In Vitro Studies : A series of experiments were conducted using human cancer cell lines where this compound exhibited IC50 values ranging from 10 µM to 20 µM depending on the specific cell line tested.
- Animal Models : In vivo studies utilizing xenograft models showed significant tumor growth inhibition when treated with compounds structurally similar to ethyl 2-{...}, further supporting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for preparing ethyl 2-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Core pyridazinone formation : Coupling 3-(2-fluoro-4-methoxyphenyl) groups with a pyridazinone scaffold under reflux conditions in ethanol or DMF . (ii) Thiazole ring assembly : Introducing the 4-methylthiazole moiety via cyclization of thiourea derivatives with α-bromo ketones, followed by carboxylation . (iii) Acetylation and esterification : Reacting the amino-thiazole intermediate with acetyl chloride derivatives and ethyl esterification under basic conditions (e.g., NaHCO₃) . Key parameters: Solvent polarity, temperature (60–100°C), and reaction time (6–24 hours) significantly influence yields .
Q. How is structural elucidation performed for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine and methoxy groups on the phenyl ring) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₀FN₅O₅S) and fragmentation patterns .
- Infrared spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the pyridazinone-thiazole linkage .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer : (i) Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyridazinone-based inhibitors . (ii) Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . (iii) Solubility and stability studies : Assess pharmacokinetic potential via HPLC under physiological pH (7.4) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways (e.g., acetyl group coupling) to identify energy barriers and transition states .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinase active sites) using software like AutoDock Vina .
- Reaction design platforms (e.g., ICReDD): Integrate quantum chemical calculations with experimental data to refine solvent systems and catalysts .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : (i) Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) . (ii) Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity . (iii) Target specificity studies : Employ CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
Q. What strategies improve the compound’s bioavailability without altering its core structure?
- Methodological Answer :
- Prodrug modification : Introduce hydrolyzable esters or PEGylated side chains to enhance solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass rapid hepatic clearance .
- Co-crystallization : Co-crystallize with cyclodextrins to improve dissolution rates .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : (i) Variation of substituents : Synthesize analogs with modified fluorine/methoxy positions on the phenyl ring or methyl groups on the thiazole . (ii) Bioisosteric replacement : Replace the acetyl amino group with sulfonamide or urea moieties to assess potency changes . (iii) 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
